molecular formula C6H4Cl2O2S B1218429 2-Chlorobenzenesulfonyl chloride CAS No. 2905-23-9

2-Chlorobenzenesulfonyl chloride

Cat. No. B1218429
CAS RN: 2905-23-9
M. Wt: 211.06 g/mol
InChI Key: KMVZDSQHLDGKGV-UHFFFAOYSA-N
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Patent
US07632838B2

Procedure details

In an analogous manner to Example 1F, step 1Q 1-[(2-chlorophenyl)sulfonyl]-4-(3,5-dichloropyridin-4-yl)piperazine was prepared from 1-(3,5-dichloro-4-pyridyl)piperazine (0.1 g, 0.43 mmol) and 2-chlorobenzene sulfonyl chloride (59% yield).
Name
1-[(2-chlorophenyl)sulfonyl]-4-(3,5-dichloropyridin-4-yl)piperazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[S:8](N1CCN(C2C(Cl)=CN=CC=2Cl)CC1)(=[O:10])=[O:9].[Cl:25]C1C=NC=C(Cl)C=1N1CCNCC1>>[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[S:8]([Cl:25])(=[O:10])=[O:9]

Inputs

Step One
Name
1-[(2-chlorophenyl)sulfonyl]-4-(3,5-dichloropyridin-4-yl)piperazine
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=CC=C1)S(=O)(=O)N1CCN(CC1)C1=C(C=NC=C1Cl)Cl
Name
Quantity
0.1 g
Type
reactant
Smiles
ClC=1C=NC=C(C1N1CCNCC1)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=CC=C1)S(=O)(=O)Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 59%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.